molecular formula C7H5BF4O3 B061950 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid CAS No. 187804-79-1

3-Fluoro-4-(trifluoromethoxy)phenylboronic acid

Cat. No. B061950
M. Wt: 223.92 g/mol
InChI Key: VDEVIIGZNWVCOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

  • Paper Title: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity
    • Authors: Agnieszka Adamczyk-Woźniak, Jan T. Gozdalik, E. Kaczorowska, Krzysztof Durka, D. Wieczorek, D. Zarzeczańska, A. Sporzyński
    • Year: 2021
    • Abstract: This paper explores the molecular and crystal structures of (trifluoromethoxy)phenylboronic acids, providing valuable insights into their molecular configuration.

Chemical Reactions and Properties

Physical Properties Analysis

  • Paper Title: Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
    • Authors: K. Kowalska, Agnieszka Adamczyk-Woźniak, Patrycja Gajowiec, B. Gierczyk, E. Kaczorowska, Łukasz Popenda, G. Schroeder, A. Sikorski, A. Sporzyński
    • Year: 2016
    • Abstract: This paper examines the physical properties, including structural and tautomeric equilibria, of fluoro-substituted 2-formylphenylboronic acids, which are relevant to understanding the physical characteristics of 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid.

Chemical Properties Analysis

Scientific Research Applications

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid has been studied for its antibacterial properties .
  • Methods of Application: The compound was characterized using 1H, 13C, 11B, and 19F NMR spectroscopy. Its acidity was evaluated by both spectrophotometric and potentiometric titrations .
  • Results: The compound showed potential interactions with LeuRS of Escherichia coli. Its antibacterial potency was evaluated in vitro against Escherichia coli and Bacillus cereus .

Synthesis of Biologically Active Molecules

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid has been used as a reactant in the synthesis of biologically active molecules .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compound was used in the synthesis of lactate dehydrogenase inhibitors for use against cancer cell proliferation, nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, PA-824 analogs for use as antituberculosis drugs, and modulators of survival motor neuron protein .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes

  • Scientific Field: Material Science
  • Application Summary: This compound has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The synthesized fluorobiphenylcyclohexenes exhibited liquid crystalline properties .

Synthesis of Difluoroterphenyls

  • Scientific Field: Organic Chemistry
  • Application Summary: It has also been used in the synthesis of difluoroterphenyls .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The synthesized difluoroterphenyls were obtained as a result of the reaction .

Synthesis of o-Phenylphenols

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The synthesized o-phenylphenols showed potent agonistic activity towards the leukotriene B4 receptor .

Synthesis of Fluorobiphenylcyclohexenes

  • Scientific Field: Material Science
  • Application Summary: This compound has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The synthesized fluorobiphenylcyclohexenes exhibited liquid crystalline properties .

Safety And Hazards

3-Fluoro-4-(trifluoromethoxy)phenylboronic acid may cause respiratory irritation. It is harmful if swallowed and causes skin irritation .

properties

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEVIIGZNWVCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382500
Record name 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethoxy)phenylboronic acid

CAS RN

187804-79-1
Record name 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Well-dried magnesium (3.05 g) and THF (20.0 ml) were put in a reaction vessel under a nitrogen atmosphere, and heated to 55° C. Then, 1-bromo-3-fluoro-4-trifluoromethoxybenzene (T-13; 25.0 g) dissolved in THF (100 ml) was slowly added dropwise thereto in the temperature range of 47° C. to 60° C., and stirred for additional 60 minutes. The obtained Grignard reagent was added dropwise to trimethyl borate (14.0 g) in a THF (100 ml) solution in the temperature range of −74° C. to −65° C., and stirred for additional 180 minutes while allowing temperature to come to 25° C. After the reaction mixture had been cooled to −30° C., 6N-hydrochloric acid (90 ml) was slowly added dropwise and stirred for additional 180 minutes while temperature was allowed to come to 25° C. Then, the reaction mixture was poured into a vessel containing ice-water (250 ml) and 3,000 ml, and mixed. Ethyl acetate (300 ml) was added to separate the mixture into organic and aqueous layers, and an extraction operation was carried out. The obtained organic layer was fractionated, washed sequentially with water, a saturated aqueous solution of sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, whereby 11.7 g of 3-fluoro-4-trifluoromethoxy phenylboronic acid (T-14) was obtained. The yield based on the compound (T-13) was 54%.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Kmentova, HS Sutherland, BD Palmer… - Journal of medicinal …, 2010 - ACS Publications
New heterocyclic analogues of the potent biphenyl class derived from antitubercular drug PA-824 were prepared, aiming to improve aqueous solubility but maintain high metabolic …
Number of citations: 93 pubs.acs.org
A Nilsen, GP Miley, IP Forquer… - Journal of medicinal …, 2014 - ACS Publications
The historical antimalarial compound endochin served as a structural lead for optimization. Endochin-like quinolones (ELQ) were prepared by a novel chemical route and assessed for …
Number of citations: 118 pubs.acs.org

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